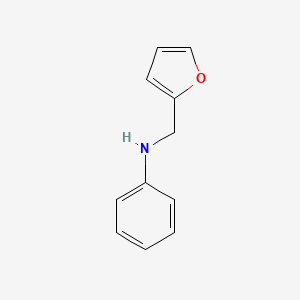

N-(2-Furylmethyl)-N-phenylamine

Beschreibung

Contextual Significance in Organic Chemistry and Related Disciplines

In the field of organic chemistry, N-(2-Furylmethyl)-N-phenylamine serves as a versatile building block. researchgate.net Its structure allows for further chemical modifications on both the furan (B31954) and the phenyl rings, as well as at the secondary amine position. This versatility makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com The furan nucleus itself is present in a wide array of biologically active compounds, and its derivatives have been investigated for anti-inflammatory and antimicrobial properties. nih.gov

The synthesis of this compound can be achieved through methods such as the reductive amination of furfural (B47365) with aniline (B41778). mdpi.com Research into efficient synthetic routes, particularly those employing heterogeneous catalysts, is an active area of investigation, driven by the increasing demand for sustainable chemical processes that utilize biomass-derived starting materials. mdpi.com

Overview of Foundational Research on Arylamine and Furan Derivatives

The scientific interest in this compound is built upon extensive foundational research into its constituent parts: arylamines and furan derivatives.

Furan derivatives have a long history in organic chemistry, with significant attention being paid to compounds derived from furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are readily obtainable from lignocellulosic biomass. mdpi.com These bio-based platform molecules are considered key to developing sustainable routes to a variety of fine chemicals, polymers, and pharmaceuticals. mdpi.com The chemistry of the furan ring, including its susceptibility to electrophilic substitution and its ability to participate in cycloaddition reactions, has been thoroughly explored. researchgate.net

Arylamines , on the other hand, are a fundamental class of compounds in organic synthesis and are integral to the dye industry and the development of numerous pharmaceuticals. Research into the reactivity of the amine group and the aromatic ring has led to a deep understanding of their chemical behavior, enabling their incorporation into a vast range of functional molecules. The synthesis of arylamine derivatives often involves transition metal-catalyzed cross-coupling reactions, which have revolutionized the field of organic synthesis.

The convergence of these two areas of research has naturally led to the exploration of hybrid molecules like this compound, which combine the structural and electronic properties of both furans and arylamines.

Academic Research Trajectories and Current Interests in the Compound

Current academic interest in this compound and its derivatives is multifaceted, with research extending into several key areas:

Catalysis: There is a significant focus on developing efficient and selective catalytic systems for the synthesis of this compound from biomass-derived furfural. mdpi.com This includes the use of both noble and non-noble metal heterogeneous catalysts to promote the reductive amination process under mild conditions. mdpi.com For instance, an Iridium-based catalyst (Ir/SiO₂-SO₃H) has been used for the reductive amination of furfural with aniline, yielding the target secondary amine. mdpi.com

Medicinal Chemistry: Derivatives of this compound are being investigated for their potential biological activities. ontosight.ai The core structure is seen as a scaffold that can be decorated with various functional groups to modulate its pharmacological properties. Research has explored its potential in developing new antimicrobial and anticancer agents. ontosight.ai

Materials Science: The incorporation of the furan moiety opens up possibilities for the development of novel polymers and resins. Furans can undergo polymerization and can also be involved in Diels-Alder reactions, which are powerful tools for constructing complex molecular architectures.

Synthetic Methodology: The compound serves as a model substrate for developing new synthetic methodologies. For example, reactions that selectively functionalize the C-H bonds of the furan or phenyl ring in the presence of the amine linker are of considerable interest to synthetic organic chemists.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYZEVXWZFESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275627 | |

| Record name | N-(2-Furylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-56-9 | |

| Record name | NSC97553 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Furylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of N 2 Furylmethyl N Phenylamine

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for the synthesis of N-(2-Furylmethyl)-N-phenylamine largely rely on the reaction between readily available furan-based precursors, such as furfural (B47365), and aniline (B41778). These methods, while effective, often involve multiple steps and conventional reagents.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of this compound. This process typically involves the initial condensation of furfural with aniline to form an imine intermediate, which is subsequently reduced to the target secondary amine. The reaction is believed to proceed via an imine pathway, although the intermediate is often highly reactive and not isolated. researchgate.net

A variety of reducing agents and catalytic systems have been employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride. For industrial applications, catalytic hydrogenation using molecular hydrogen (H₂) is often preferred. A range of catalysts, including both precious and non-precious metals, have been investigated to facilitate this reaction. For instance, rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be an effective catalyst, achieving high selectivity for the desired furfurylamine (B118560) product. researchgate.net Nickel-based catalysts, such as Raney Ni, also demonstrate high efficacy in the reductive amination of furfural. mdpi.com

The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, significantly influences the reaction's yield and selectivity. For example, studies on the reductive amination of furfural with nitrobenzene (B124822) (which is reduced to aniline in situ) have shown that varying the H₂ pressure can shift the product distribution between the intermediate imine and the final secondary amine. nih.gov

Table 1: Catalytic Systems for Reductive Amination of Furfural and Aniline This table is interactive. Click on the headers to sort the data.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ru-MACHO-BH | iPrOH | iPrOH | 90 | - | Moderate to Excellent | rsc.org |

| Rh/Al₂O₃ | H₂ | - | 80 | 2 | ~92 (selectivity) | researchgate.net |

| Raney Ni | H₂ | 1,4-dioxane | 130 | 2 | 96.3 (selectivity) | mdpi.com |

| Ni/Al₂O₃-LaOₓ | H₂ | - | - | - | 94.9 | rsc.org |

| Ru/C | H₂ | Methyl isobutyl ketone | - | - | High | rsc.orgresearchgate.net |

| Pd/Al₂O₃ | H₂ | - | 25 | 1 | >90 | rsc.org |

Coupling Reactions Involving Furan (B31954) and Aniline Moieties

Cross-coupling reactions offer an alternative and powerful strategy for the formation of the C-N bond in this compound. While direct examples for this specific compound are not extensively documented in readily available literature, established coupling methodologies like the Buchwald-Hartwig amination and the Ullmann condensation are, in principle, applicable.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. rsc.org In the context of synthesizing the target molecule, this could involve the reaction of a 2-halomethylfuran with aniline or furfurylamine with an aryl halide. The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. mdpi.com The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and milder conditions. rsc.org

The Ullmann condensation, a copper-catalyzed reaction, provides another avenue for C-N bond formation. mdpi.com Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. mdpi.com However, modern variations utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aniline with an aryl halide. mdpi.com A protocol using biomass-derived furfuryl alcohol as a ligand has been reported for Ullmann-type couplings, highlighting a greener approach to this classic reaction. scirp.org

Multi-step Synthesis Strategies

Multi-step syntheses provide a versatile approach to this compound, allowing for the construction of the molecule from various starting materials. One plausible multi-step route begins with the synthesis of 5-arylfuran-2-carboxylic acids or 5-arylfuran-2-carbaldehydes through the Meerwein arylation of furan-2-carboxylic acid or furfural with a diazonium salt derived from aniline. researchgate.net The resulting carboxylic acid can then be converted to an acyl chloride, which subsequently reacts with a suitable amine. Alternatively, the aldehyde can be subjected to reductive amination as described previously.

Another strategy could involve the initial synthesis of furfurylamine from furfural, which can then be reacted with an aryl halide in a coupling reaction. The synthesis of furfurylamine itself can be achieved through various methods, including a one-pot reductive amination of furfural using hydroxylammonium chloride and zinc powder in water.

Novel and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This includes the application of green chemistry principles and the use of novel catalytic systems.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In the synthesis of this compound, these principles can be applied in several ways. The use of biomass-derived starting materials, such as furfural obtained from agricultural byproducts, is a key aspect of sustainable synthesis.

Furthermore, the replacement of hazardous reagents and solvents with greener alternatives is crucial. For example, employing water as a solvent and using catalytic methods that minimize waste are important considerations. rsc.orgresearchgate.net Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another important metric. Reactions with high atom economy, such as direct N-alkylation of aniline with furfuryl alcohol where water is the only byproduct, are highly desirable. rsc.org The use of enzymatic methods, or biocatalysis, also aligns with green chemistry principles by offering high selectivity under mild reaction conditions. rsc.org

Catalytic Synthesis Routes

Catalysis plays a pivotal role in developing efficient and sustainable routes to this compound. The direct N-alkylation of aniline with furfuryl alcohol, a "borrowing hydrogen" strategy, is a particularly attractive catalytic process. rsc.org This method involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine, with the catalyst being regenerated in the process. This approach is atom-economical, producing only water as a byproduct. Various catalysts, including those based on cobalt supported on metal-organic frameworks (MOFs), have shown efficacy in the N-alkylation of anilines with alcohols. rsc.org

Biocatalysis offers a powerful and sustainable alternative for amine synthesis. Transaminases (TAms) have been investigated for the amination of furfural and its derivatives to produce furfurylamines. rsc.org These enzymatic reactions can achieve high yields in a single step under mild conditions, avoiding the need for harsh reagents and complex multi-step syntheses. rsc.org Recent research has demonstrated the scalable conversion of biobased furans into various furfurylamines using robust transaminases. rsc.org

Table 2: Comparison of Synthetic Methodologies for this compound This table is interactive. Click on the headers to sort the data.

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Two-step, one-pot reaction of furfural and aniline. | Well-established, versatile, various catalysts available. | Often requires reducing agents or high pressure H₂. |

| Coupling Reactions | C-N bond formation via Pd or Cu catalysis. | Broad substrate scope, can form complex structures. | Often requires expensive metal catalysts and ligands, harsh conditions for traditional methods. |

| Multi-step Synthesis | Stepwise construction from simpler precursors. | High flexibility in precursor choice. | Can be lengthy, may lead to lower overall yields. |

| Green Catalytic Routes | Use of sustainable catalysts (e.g., biocatalysts, MOFs). | Environmentally friendly, high atom economy, mild reaction conditions. | Catalyst development can be challenging, may have limited substrate scope. |

Mechanistic Investigations of Reaction Pathways

The formation of this compound is predicated on fundamental reaction mechanisms that are common in organic synthesis. The two most probable pathways are the reductive amination of furfural with aniline and the direct N-alkylation of aniline with a suitable furfuryl precursor, such as furfuryl alcohol or a furfuryl halide. Mechanistic investigations into these types of reactions, even with different but structurally similar reactants, offer valuable insights into the probable pathways for the synthesis of the target molecule.

Kinetic Studies of Formation Reactions

One of the most pertinent analogous reactions is the N-alkylation of aniline with benzyl (B1604629) alcohol, which, like furfuryl alcohol, is a primary alcohol. Kinetic studies on this type of "borrowing hydrogen" or "hydrogen autotransfer" reaction reveal that the mechanism is often complex, involving several catalytic steps. In a study on the N-alkylation of aniline with benzyl alcohol using a nickel-organoclay catalyst, the reaction was found to follow Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics. This model assumes that the reaction occurs between adsorbed reactants on the catalyst surface. The activation energy for this specific N-alkylation was determined to be 37 kcal/mol. researchgate.net

The proposed mechanism for such reactions typically involves the following key steps:

Dehydrogenation of the alcohol: The catalyst first dehydrogenates the alcohol (e.g., furfuryl alcohol) to the corresponding aldehyde (furfural).

Condensation: The aldehyde then reacts with the amine (aniline) to form a Schiff base (an imine).

Hydrogenation: The catalyst, which holds the hydrogen from the initial dehydrogenation step, then hydrogenates the imine to the final secondary amine product, this compound.

The rate-determining step in these multi-step reactions can vary depending on the specific catalyst and reaction conditions. For instance, in some systems, the initial dehydrogenation of the alcohol is the slowest step, while in others, the hydrogenation of the imine intermediate may be rate-limiting.

Below is a table summarizing kinetic data for an analogous N-alkylation reaction, which can be considered as a proxy for understanding the synthesis of this compound.

Table 1: Kinetic Data for the N-Alkylation of Aniline with Benzyl Alcohol over a Ni/O-clay Catalyst researchgate.net

| Parameter | Value |

|---|---|

| Reaction | N-alkylation of aniline with benzyl alcohol |

| Catalyst | Ni (30)/O-clay |

| Kinetic Model | Langmuir-Hinshelwood-Hougen-Watson (LHHW) |

| Activation Energy (Ea) | 37 kcal/mol |

This data suggests that the synthesis of this compound via a similar catalytic N-alkylation of aniline with furfuryl alcohol would likely exhibit complex kinetics and a significant activation energy barrier.

Transition State Analysis in Synthesis

Direct transition state analysis for the synthesis of this compound through computational methods is not explicitly available in published research. However, computational studies on related N-arylation and reductive amination reactions provide a theoretical framework for predicting the transition states involved.

Computational investigations into the mechanism of copper-catalyzed N-arylation of sulfenamides have revealed that the process is both kinetically and thermodynamically favorable, with deprotonation of the sulfenamide (B3320178) nitrogen occurring before reductive elimination. researchgate.net While the reactants are different, the fundamental process of forming a C-N bond at a metal center shares mechanistic similarities. These studies often employ Density Functional Theory (DFT) to calculate the geometries and energies of reactants, intermediates, transition states, and products.

For the reductive amination of furfural with aniline, the key steps amenable to transition state analysis would be the formation of the hemiaminal intermediate, its dehydration to the imine, and the subsequent reduction of the imine. Computational studies on the electroreduction of furfural have highlighted the importance of proton-coupled electron transfer (PCET) steps and have calculated the activation barriers for various reduction pathways on a copper electrode surface. chemrxiv.orgrsc.org These studies indicate that the second PCET step is often the rate- and selectivity-determining step. rsc.org

A computational study on the N-alkylation of aniline with benzyl alcohol over a Hf-Beta zeolite catalyst has identified the structures of the intermediates and transition states involved in the tandem reaction pathway. researchgate.net This provides a model for the likely transition state geometries in the synthesis of this compound.

The table below presents hypothetical key transition states and intermediates for the synthesis of this compound via reductive amination, based on analogous computational studies.

Table 2: Hypothetical Intermediates and Transition States in the Synthesis of this compound via Reductive Amination

| Step | Intermediate/Transition State | Description |

|---|---|---|

| 1 | Hemiaminal Formation | Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of furfural. |

| 2 | TS1 (Dehydration) | Transition state for the elimination of a water molecule from the protonated hemiaminal to form the iminium ion. |

| 3 | Imine Formation | Formation of the N-(furfurylidene)aniline (Schiff base) intermediate. |

| 4 | TS2 (Reduction) | Transition state for the hydride transfer (from a reducing agent or catalyst) to the imine carbon. |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For N-(2-Furylmethyl)-N-phenylamine, one would expect distinct signals for the aromatic protons of the phenyl and furan (B31954) rings, the methylene (B1212753) (-CH₂-) bridge protons, and the amine (N-H) proton.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Furyl-H5 | 7.35 (d) | 142.5 |

| Furyl-H3 | 6.30 (d) | 110.2 |

| Furyl-H4 | 6.20 (dd) | 107.5 |

| Phenyl-H (ortho) | 6.70 (d) | 113.0 |

| Phenyl-H (meta) | 7.20 (t) | 129.5 |

| Phenyl-H (para) | 6.80 (t) | 117.8 |

| Methylene (-CH₂-) | 4.30 (s) | 48.0 |

| Amine (-NH-) | 5.50 (s, br) | - |

| Furyl-C2 | - | 152.0 |

| Furyl-C-O | - | - |

| Phenyl-C (ipso) | - | 147.5 |

Note: This table is illustrative and does not represent experimentally verified data.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms, which is essential for confirming the structure of complex molecules.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be instrumental in identifying which protons on the phenyl and furan rings are adjacent to one another. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.netscirp.org This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.netnih.govscirp.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netscirp.org This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. researchgate.netnih.govscirp.org For instance, an HMBC correlation between the methylene protons and the ipso-carbon of the phenyl ring, as well as the C2 and C3 carbons of the furan ring, would definitively confirm the connectivity of the molecular skeleton.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, key expected absorptions would include N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, and C-N and C-O stretching vibrations. While specific experimental FT-IR data for this compound is not available in the reviewed literature, a table of expected characteristic vibrational frequencies is provided below.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. sapub.org While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings in this compound would be expected to produce strong Raman signals. A combined FT-IR and Raman analysis provides a more complete picture of the vibrational modes of a molecule. sapub.org

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350-3450 (medium) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2960 (medium) | Medium |

| C=C Aromatic Stretch | 1500-1600 (strong) | Strong |

| C-N Stretch | 1250-1350 (strong) | Medium |

| C-O-C Stretch (Furan) | 1000-1100 (strong) | Medium |

Note: This table is illustrative and does not represent experimentally verified data.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion ([M]⁺•) is observed. The fragmentation of this molecular ion provides valuable structural information. The primary fragmentation pathways involve the cleavage of the C-N bond.

Studies have shown that the fragmentation leads to two main complementary fragment ions: [C₅H₅O]⁺ and [M - C₅H₅O]⁺ (which corresponds to the anilino radical cation, [C₆H₅NH]⁺•). Detailed analysis using density functional theory (DFT) and Rice-Ramsperger-Kassel-Marcus (RRKM) rate calculations has revealed that the formation of the [C₅H₅O]⁺ ion can occur through two competing channels: a direct C-N bond cleavage to form the furfuryl cation, and an isomerization-fragmentation pathway that leads to the more stable pyrylium (B1242799) cation. The direct fragmentation is the sole mechanism for the production of the [M - C₅H₅O]⁺ fragment. The relative abundances of these fragment ions are dependent on the internal energy of the molecular ion.

Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Fragment Ion | Proposed Structure |

| 171 | [C₁₁H₁₁NO]⁺• | Molecular Ion |

| 93 | [C₆H₅NH]⁺• | Anilino radical cation |

| 81 | [C₅H₅O]⁺ | Furfuryl/Pyrylium cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound, providing highly accurate mass measurements that lead to the determination of its elemental formula. The monoisotopic mass of this compound has been determined to be 173.084064 g/mol . epa.govchemspider.com This precise mass measurement is critical for distinguishing it from other compounds with the same nominal mass.

In addition to exact mass, computational predictions of collision cross-section (CCS) values offer another layer of characterization. These values, which are dependent on the ion's size, shape, and charge, can be used in conjunction with retention time and mass-to-charge ratio to increase confidence in compound identification. Predicted CCS values for various adducts of this compound are available through chemical databases. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.09134 | 134.7 |

| [M+Na]⁺ | 196.07328 | 141.8 |

| [M-H]⁻ | 172.07678 | 142.1 |

| [M+NH₄]⁺ | 191.11788 | 154.8 |

| [M+K]⁺ | 212.04722 | 140.2 |

| [M+H-H₂O]⁺ | 156.08132 | 128.1 |

| [M+HCOO]⁻ | 218.08226 | 161.2 |

| [M+CH₃COO]⁻ | 232.09791 | 179.7 |

Note: These values are computationally predicted and not derived from experimental measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. This process allows for the elucidation of fragmentation pathways, which can provide significant structural information.

Table 2: Theoretical Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Fragment Structure | Fragment Mass (m/z) | Neutral Loss |

|---|---|---|---|---|

| 174.09 | Tropylium-like ion | [C₇H₇]⁺ | 91.05 | C₄H₄NO |

| 174.09 | Furfuryl cation | [C₅H₅O]⁺ | 81.03 | C₆H₆N |

| 174.09 | Phenylaminomethyl cation | [C₇H₈N]⁺ | 106.07 | C₄H₃O |

| 174.09 | Aniline (B41778) radical cation | [C₆H₅NH₂]⁺ | 93.06 | C₅H₄O |

Note: This table represents a theoretical fragmentation pattern and is not based on published experimental data.

X-ray Diffraction Studies for Solid-State Molecular Conformation

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction (SCXRD) analysis provides the most detailed and unambiguous structural data for a crystalline compound. This technique involves directing X-rays onto a single, well-ordered crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

A review of the current scientific literature and crystallographic databases did not yield any specific studies or data pertaining to the single crystal X-ray diffraction analysis of this compound. Therefore, detailed information on its solid-state conformation, including unit cell parameters, space group, and intramolecular bond lengths and angles from experimental SCXRD data, is not available at this time.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid material. The sample is exposed to X-rays, and the resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material.

Similar to the single crystal data, a search of the published scientific literature and diffraction databases did not reveal any powder X-ray diffraction patterns or related data for this compound. Consequently, information regarding its crystalline phase identification through PXRD is not currently available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-furylmethyl)-N-phenylamine at the atomic level. These methods provide a framework for analyzing molecular orbitals, charge distribution, and reactivity indices.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. While specific DFT studies on this compound are not extensively documented in the literature, the principles can be applied based on studies of related furan (B31954) and aniline (B41778) derivatives. For instance, DFT calculations are commonly used to optimize molecular geometries and predict various properties. researchgate.net

A DFT analysis of this compound would likely begin with geometry optimization to find the lowest energy structure. This would involve calculating the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Based on studies of similar molecules, such as N-(diethylcarbamothioyl)furan-2-carboxamide, key bond lengths can be estimated. researchgate.net

| Parameter | Description | Anticipated Trend |

| C-N Bond Length | The length of the bond between the phenyl ring and the nitrogen atom. | Expected to have partial double bond character due to resonance with the phenyl ring. |

| N-CH₂ Bond Length | The length of the bond between the nitrogen atom and the furfuryl methylene (B1212753) group. | A typical single bond length. |

| Furan Ring Bonds | C-O and C-C bond lengths within the furan ring. | Consistent with an aromatic heterocyclic system. |

This table presents anticipated trends for the molecular geometry of this compound based on DFT studies of related compounds.

Furthermore, DFT calculations can elucidate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich regions, likely around the nitrogen atom and the oxygen atom of the furan ring, and the electron-deficient regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining electronic structure. High-level ab initio calculations, such as the G3 level of theory, have been used to determine the gas-phase standard molar enthalpies of formation for related molecules like furfurylamine (B118560) and 5-methylfurfurylamine. mdpi.com

For this compound, ab initio calculations could be employed to accurately predict its electronic energy and thermodynamic properties. These methods are computationally more intensive than DFT but can offer benchmark-quality data. A comparative study using different basis sets would be essential to ensure the reliability of the calculated properties.

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the phenyl and furfurylmethyl groups to the central nitrogen atom allows for multiple conformations. Understanding the relative energies of these conformers is crucial for predicting the molecule's behavior.

Exploration of Stable Conformers and Tautomeric Forms

Tautomeric forms are generally not significant for this molecule, as it lacks easily transferable protons to form stable tautomers under normal conditions.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. rsc.org For this compound, a PES could be generated by systematically varying the key dihedral angles that define its conformation. This would reveal the low-energy valleys corresponding to stable conformers and the energy barriers (saddle points) that separate them.

The PES would likely show that conformations where the bulky phenyl and furyl groups are positioned to minimize steric hindrance are the most stable. The energy barriers between these conformers would provide insight into the flexibility of the molecule at different temperatures.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

MD simulations could be used to:

Observe the transitions between different stable conformations identified from the PES.

Calculate time-averaged properties, providing a more realistic representation of the molecule's behavior in a condensed phase.

Study how the molecule interacts with solvent molecules or other chemical species.

Study of Intramolecular Motions

Key to understanding its intramolecular motion is the analysis of the potential energy surface associated with the rotation around the C-N and C-C bonds of the methylene bridge. Theoretical calculations help to identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. For analogous systems, such as N-aryl derivatives, significant energy barriers to rotation around the C-N bond have been observed, suggesting that at room temperature, distinct conformers may coexist. nih.govresearchgate.net This hindered rotation can be investigated using dynamic NMR spectroscopy and corroborated by theoretical calculations. researchgate.net

The primary torsional angles that dictate the conformation of this compound are:

τ1 (Cfuran-Cmethylene-N-Cphenyl): Describes the rotation around the C-N bond.

τ2 (H-Cmethylene-Cfuran-O): Describes the orientation of the furfuryl group.

Computational scans of the potential energy surface by systematically varying these angles can reveal the preferred spatial arrangement of the molecule. For similar flexible molecules, the most stable conformations are often a result of a delicate balance between steric hindrance and electronic interactions, such as hyperconjugation. nih.gov

| Torsional Angle | Description | Predicted Stable Conformation (degrees) |

| τ1 | Cfuran-Cmethylene-N-Cphenyl | Values would be populated here from specific computational studies. |

| τ2 | H-Cmethylene-Cfuran-O | Values would be populated here from specific computational studies. |

Table 1: Predicted Torsional Angles for the Most Stable Conformer of this compound. This table would be populated with data from specific theoretical studies.

The restriction of these intramolecular rotations can have significant implications for the molecule's properties, including its ability to interact with biological targets. researchgate.net

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. Computational models, particularly the Polarizable Continuum Model (PCM), are widely used to simulate these solvent effects. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a cavity within it.

For this compound, changing the polarity of the solvent is expected to influence the relative energies of its different conformers. Polar solvents tend to stabilize conformers with larger dipole moments. Theoretical studies on similar molecules have shown that the rotational barrier around the C-N bond can be higher in polar solvents compared to non-polar ones. researchgate.net

The reactivity of this compound can also be modulated by the solvent. Solvation can affect the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, an increase in solvent polarity can lead to a redistribution of electron density within the molecule, potentially altering its reactivity profile.

| Solvent | Dielectric Constant | Predicted Relative Energy of Conformer 1 (kcal/mol) | Predicted Relative Energy of Conformer 2 (kcal/mol) |

| Gas Phase | 1.0 | 0.0 (Reference) | Data would be here. |

| Toluene | 2.4 | Data would be here. | Data would be here. |

| Acetone | 20.7 | Data would be here. | Data would be here. |

| Water | 78.4 | Data would be here. | Data would be here. |

Table 2: Predicted Solvent Effects on the Conformational Stability of this compound. This table illustrates how the relative energies of different conformers could be influenced by solvent polarity, with values to be populated from specific PCM calculations.

Structure-Activity Relationship (SAR) Modeling from a Theoretical Standpoint

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery and chemical research. By correlating a molecule's structural features with its biological activity or chemical properties, SAR models can guide the design of new compounds with enhanced characteristics.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity.

For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogues with varying substituents on the phenyl and/or furan rings. The biological activity of these compounds would then be determined experimentally. A wide range of molecular descriptors can be calculated, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and frontier orbital energies.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

A typical QSAR equation would take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the coefficients (cn) are determined through regression analysis. For N-aryl derivatives, descriptors such as AlogP98, Wiener index, and dipole moment have been found to be important in describing their bioactivity. nih.govresearchgate.net

| Descriptor | Description | Correlation with Activity |

| AlogP98 | Calculated lipophilicity | Positive/Negative correlation would be determined. |

| Wiener Index | A topological descriptor related to branching | Positive/Negative correlation would be determined. |

| Dipole Moment | A measure of the molecule's overall polarity | Positive/Negative correlation would be determined. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Positive/Negative correlation would be determined. |

Table 3: Potential Descriptors for a QSAR Model of this compound Derivatives. This table outlines the types of descriptors that would be investigated in a QSAR study and their potential influence on activity.

In Silico Prediction of Reactivity and Interactions

Beyond QSAR, in silico methods can be used to predict the reactivity of this compound and its potential interactions with other molecules, such as biological macromolecules.

Reactivity Prediction: DFT calculations can provide valuable insights into the chemical reactivity of the molecule. The distribution of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. Mapping these orbitals onto the molecular structure can highlight reactive centers. For example, regions with a high HOMO density would be susceptible to electrophilic attack, while regions with a high LUMO density would be prone to nucleophilic attack.

Interaction Prediction: Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. If this compound is being investigated for a potential therapeutic application, molecular docking could be used to predict its binding mode within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The results of molecular docking studies can provide a structural basis for the observed biological activity and guide the design of more potent analogues.

Chemical Reactivity, Transformation Pathways, and Degradation Studies

Electrophilic and Nucleophilic Substitution Reactions of the Compound

The presence of both a furan (B31954) and a phenylamine group in N-(2-Furylmethyl)-N-phenylamine provides multiple sites for electrophilic substitution. The phenylamine moiety, with its electron-donating amino group, strongly activates the benzene (B151609) ring towards electrophilic attack, primarily at the ortho and para positions. Similarly, the furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C5 position, which is adjacent to the oxygen atom and furthest from the deactivating influence of the substituent at the C2 position.

Detailed research on the specific electrophilic substitution reactions of this compound is not extensively documented. However, based on the known reactivity of its parent structures, aniline (B41778) and 2-substituted furans, a competitive substitution pattern can be anticipated. The outcome of such reactions would likely be influenced by the nature of the electrophile and the reaction conditions. For instance, in nitration or halogenation reactions, a mixture of products substituted on either the furan or the phenyl ring could be expected. The strong activating effect of the amino group might favor substitution on the phenyl ring. To achieve selective substitution on one of the rings, protecting group strategies might be necessary.

Nucleophilic substitution reactions involving this compound are less common. The aromatic rings are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups, which are absent in this molecule. Nucleophilic substitution could potentially occur at the methylene (B1212753) bridge under specific conditions, although this is not a commonly reported reaction pathway for this class of compounds.

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can proceed at several sites. The secondary amine is susceptible to oxidation, which can lead to the formation of various products, including N-oxides or more complex coupled species. The furan ring is also prone to oxidation, which can result in ring-opening reactions to form dicarbonyl compounds or other degradation products. The phenylamine portion can be oxidized to form colored polymeric materials, a reaction characteristic of anilines. The specific outcome of an oxidation reaction would depend on the oxidant used and the reaction conditions. For example, mild oxidizing agents might selectively oxidize the amine, while stronger oxidants could lead to the degradation of the furan ring.

The reduction of this compound typically targets the furan ring. Catalytic hydrogenation is a common method for the reduction of furans, leading to the corresponding tetrahydrofuran derivatives. This transformation would convert the aromatic furan ring into a saturated cyclic ether, significantly altering the electronic and steric properties of the molecule. The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, would be crucial in achieving selective reduction of the furan ring without affecting the phenylamine moiety. Common catalysts for this type of reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.

Hydrolytic and Solvolytic Transformations

The furan moiety in this compound is susceptible to hydrolysis under acidic conditions. The mechanism involves the protonation of the furan oxygen, followed by nucleophilic attack of water, leading to ring opening and the formation of a 1,4-dicarbonyl compound. The stability of the furan ring is highly dependent on the pH of the medium, with increased rates of hydrolysis observed in strongly acidic solutions.

Solvolysis, a reaction with a solvent acting as the nucleophile, would be expected to follow a similar pathway to hydrolysis, with the solvent molecule (e.g., an alcohol) attacking the protonated furan ring.

Photochemical and Thermal Degradation Mechanisms

Exposure of this compound to ultraviolet (UV) radiation can induce photochemical reactions. Furan and its derivatives are known to undergo various photochemical transformations, including isomerization to cyclopropenyl aldehydes and ring-opening reactions. The presence of the phenylamine group, which also absorbs UV light, can lead to a complex array of photochemical degradation pathways, potentially involving radical intermediates and photo-oxidation processes. The specific photoproducts would depend on the wavelength of the incident light, the solvent, and the presence of oxygen or other reactive species.

Thermal degradation of this compound is expected to occur at elevated temperatures. The weakest bonds in the molecule, such as the C-N bond of the methylene bridge and the C-O bonds within the furan ring, are likely to be the initial sites of thermal cleavage. Pyrolysis of furan-containing compounds can lead to the formation of a variety of smaller volatile molecules through complex fragmentation and rearrangement pathways. The thermal stability of the compound would be an important consideration in its application in high-temperature environments. Mass spectrometry studies of the thermal decomposition of related compounds can provide insights into the fragmentation patterns and the identity of the degradation products thieme-connect.de.

Complexation with Metal Ions and Coordination Chemistry

This compound possesses multiple potential coordination sites, making it an interesting ligand for complexation with metal ions. The nitrogen atom of the secondary amine has a lone pair of electrons and can act as a Lewis base, coordinating to a metal center. Additionally, the oxygen atom of the furan ring can also participate in coordination, allowing the ligand to act in a bidentate fashion, forming a chelate ring with the metal ion.

The coordination chemistry of this compound and its derivatives has been explored with various transition metals. The formation of stable metal complexes is dependent on the nature of the metal ion, the solvent system, and the stoichiometry of the reactants. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are essential tools for characterizing the structure and bonding in these coordination compounds. The coordination of the ligand to a metal ion can significantly alter its chemical reactivity and physical properties.

Design, Synthesis, and Research of N 2 Furylmethyl N Phenylamine Derivatives and Analogues

Structural Modifications of the Phenyl Ring System

The phenyl ring of N-(2-furylmethyl)-N-phenylamine is a prime target for structural modification to modulate the electronic and steric properties of the entire molecule. The introduction of various substituents onto this aromatic system can significantly influence its reactivity and molecular characteristics.

Synthesis of Substituted N-Furylmethylanilines

The synthesis of N-(2-furylmethyl)aniline derivatives with substituents on the phenyl ring can be achieved through several established synthetic routes. A common approach involves the reductive amination of furfural (B47365) with a appropriately substituted aniline (B41778). This reaction typically proceeds by forming an imine intermediate, which is then reduced to the corresponding secondary amine.

Another versatile method is the N-alkylation of a substituted aniline with 2-furfuryl chloride or a similar leaving group-containing furfuryl derivative. This nucleophilic substitution reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can be critical in optimizing the yield and purity of the desired product.

Furthermore, modern cross-coupling reactions offer powerful tools for the synthesis of these derivatives. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be employed to couple a substituted bromobenzene (B47551) with N-(2-furylmethyl)amine. This method provides a broad scope for introducing a wide array of substituents onto the phenyl ring.

A recent catalyst- and additive-free method has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov This sequential imine condensation–isoaromatization pathway could potentially be adapted for the synthesis of N-(2-furylmethyl)aniline derivatives. beilstein-journals.orgnih.gov

The following table summarizes some of the key synthetic approaches to substituted N-furylmethylanilines.

| Synthetic Method | Reactants | General Conditions | Key Advantages |

| Reductive Amination | Substituted Aniline, Furfural | Reducing agent (e.g., NaBH4, H2/Pd) | One-pot procedure, readily available starting materials. |

| N-Alkylation | Substituted Aniline, 2-Furfuryl Halide | Base (e.g., K2CO3, Et3N), organic solvent | Straightforward, good for a variety of substituents. |

| Buchwald-Hartwig Amination | Substituted Bromobenzene, N-(2-Furylmethyl)amine | Palladium catalyst, phosphine (B1218219) ligand, base | Broad substrate scope, high functional group tolerance. |

| Imine Condensation–Isoaromatization | Substituted (E)-2-arylidene-3-cyclohexenone, Furfurylamine (B118560) | Heat, solvent (e.g., DME) | Catalyst- and additive-free, operational simplicity. beilstein-journals.orgnih.gov |

Impact of Substituents on Molecular Properties and Reactivity

The introduction of substituents on the phenyl ring of this compound can have a profound impact on its molecular properties and reactivity. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituent.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density on the phenyl ring and the nitrogen atom of the amine linker. This enhanced electron density generally increases the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. In the context of aniline derivatives, EDGs have been shown to increase the C-N bond length and the pKa of the amino group. researchgate.netresearchgate.net This is due to the increased electron density on the nitrogen, which makes it a stronger base. researchgate.netresearchgate.net

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-X) groups, decrease the electron density on the phenyl ring and the nitrogen atom. This reduction in electron density lowers the nucleophilicity of the nitrogen, making it less reactive towards electrophiles. For aniline derivatives, EWGs tend to decrease the C-N bond length and the pKa of the amino group. researchgate.netresearchgate.net The delocalization of the nitrogen lone pair into the phenyl ring is enhanced by EWGs, which can lead to a more planar geometry around the nitrogen atom. afit.edu

Steric Effects:

Bulky substituents, particularly those in the ortho position to the amine linker, can introduce steric hindrance. This can affect the conformation of the molecule and may hinder the approach of reactants to the nitrogen atom or the phenyl ring. Steric hindrance can also influence the rotational barrier around the C-N bond.

The following table provides a qualitative summary of the expected impact of different substituents on the properties of N-(2-furylmethyl)aniline.

| Substituent Type | Position | Effect on Nitrogen Nucleophilicity | Effect on Basicity (pKa) | Effect on Reactivity towards Electrophiles |

| Electron-Donating (e.g., -OCH3) | para, ortho | Increase | Increase | Increase |

| Electron-Withdrawing (e.g., -NO2) | para, ortho | Decrease | Decrease | Decrease |

| Halogen (e.g., -Cl) | para, ortho | Decrease (inductive), Increase (resonance) | Decrease | Decrease |

| Alkyl (e.g., -CH3) | para, ortho | Increase | Increase | Increase |

| Sterically Bulky (e.g., -t-Bu) | ortho | Decrease | Decrease | Decrease |

Alterations to the Furan (B31954) Ring and Related Heterocycles

The furan ring in this compound is another key component that can be chemically modified to create a wide array of analogues with potentially new properties. These modifications can range from the introduction of substituents on the furan ring to its complete replacement with other five-membered heterocycles.

Introduction of Substituents on the Furan Moiety

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, primarily at the C5 position. This reactivity allows for the introduction of various functional groups. For example, Vilsmeier-Haack formylation can introduce a formyl group, and Friedel-Crafts acylation can attach acyl groups. Halogenation of the furan ring can also be achieved using appropriate reagents.

A study on the synthesis of 5-(substituted phenyl)-2-furfuraldehydes was conducted via Meerwein arylation of diazonium salts of various substituted anilines with furfuraldehyde. researchgate.net This methodology could potentially be adapted to introduce substituted phenyl groups at the 5-position of the furan ring in this compound.

Synthesis of Analogues with Modified Furan Rings

Thiophene (B33073) Analogues: Thiophene is generally considered more aromatic and less reactive towards electrophiles than furan. ksu.edu.sa The synthesis of N-(2-thenyl)-N-phenylamine (the thiophene analogue) can be accomplished by reductive amination of thiophene-2-carboxaldehyde with aniline or by N-alkylation of aniline with 2-thenyl chloride. The synthesis of thiophenes can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfidizing agent like P4S10. rroij.com

Pyrrole (B145914) Analogues: Pyrrole is another important five-membered heterocycle that is more electron-rich than furan and highly reactive towards electrophiles. pharmaguideline.com The synthesis of N-((1H-pyrrol-2-yl)methyl)-N-phenylamine can be achieved through similar reductive amination or N-alkylation strategies. The Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is a common method for preparing substituted pyrroles. pharmaguideline.com Industrially, pyrrole can be derived from furan by passing it over ammonia, steam, and a catalyst. pharmaguideline.com

The following table highlights the key differences between furan, thiophene, and pyrrole, which would influence the properties of the corresponding N-(heterocyclylmethyl)-N-phenylamine analogues.

| Heterocycle | Relative Aromaticity | Electronegativity of Heteroatom | Reactivity towards Electrophilic Substitution | Potential Synthesis of Analogue |

| Furan | Least Aromatic | Oxygen (high) | High | Reductive amination of furfural with aniline. |

| Thiophene | More Aromatic than Furan | Sulfur (lower than O) | Lower than Furan | Reductive amination of thiophene-2-carboxaldehyde with aniline. rroij.com |

| Pyrrole | More Aromatic than Furan | Nitrogen (lower than O) | Highest | Reductive amination of pyrrole-2-carboxaldehyde with aniline. pharmaguideline.com |

Modifications of the Methylene-Amine Linker

One possible modification is the introduction of substituents on the methylene (B1212753) carbon. For example, starting from a 2-acylfuran, a Grignard reaction followed by reduction and conversion of the resulting alcohol to a halide would provide a precursor for N-alkylation of aniline, leading to an analogue with a substituted methylene bridge.

Another approach involves altering the nature of the amine itself. For instance, N-alkylation or N-acylation of this compound would lead to tertiary amine or amide derivatives, respectively. These modifications would significantly change the basicity and hydrogen bonding capabilities of the linker.

Research on the synthesis of 2-benzyl N-substituted anilines has demonstrated various ways to create C-N bonds, which could be conceptually applied to modify the linker in this compound. beilstein-journals.orgnih.gov For example, the development of methods for the synthesis of N-substituted anilines via dehydrogenative aromatization catalysis could be explored for creating more complex linker structures. rsc.org

Homologation and Branching Studies

Homologation, the process of systematically increasing the length of a carbon chain, and the introduction of branching are fundamental strategies in medicinal chemistry and materials science to fine-tune the properties of a lead compound. While specific homologation and branching studies on this compound are not extensively documented in publicly available literature, the principles derived from related N-aryl amines can be applied to predict the outcomes of such modifications.

Homologation Studies:

The homologation of the furylmethyl group to, for instance, a 2-(2-furyl)ethyl or 3-(2-furyl)propyl group attached to the nitrogen atom would be expected to alter the compound's lipophilicity, steric bulk, and conformational flexibility. An increase in the alkyl chain length generally leads to higher lipophilicity, which can affect solubility and transport properties. acs.org The increased distance between the furan and phenyl rings could also impact any intramolecular electronic interactions.

A general synthesis for such homologated series could involve the reaction of aniline with the corresponding furylalkyl halides. The reactivity of these halides and the potential for side reactions would need to be considered.

Branching Studies:

The introduction of branching, either on the methylene linker or on the phenyl or furan rings, can have a profound impact on the molecule's properties. Branching on the carbon adjacent to the nitrogen can create a more sterically hindered environment around the amine. rsc.org This steric hindrance can affect the amine's basicity and its ability to coordinate with metal ions. For example, the synthesis of α-branched secondary alkylamines can be achieved through a carbonyl alkylative amination process, bringing together a primary amine, an aldehyde, and an alkyl iodide in a visible-light-mediated multicomponent coupling reaction. rsc.org

The introduction of substituents on the aromatic rings would modulate the electronic properties of the molecule. Electron-donating groups on the phenyl ring would be expected to increase the basicity of the amine, while electron-withdrawing groups would decrease it. wikipedia.org

Table 1: Predicted Effects of Homologation and Branching on this compound Properties

| Modification | Predicted Effect on Lipophilicity | Predicted Effect on Steric Hindrance | Predicted Effect on Basicity |

| Homologation (increasing alkyl chain length) | Increase | Moderate Increase | Minimal Change |

| Branching at the α-carbon | Increase | Significant Increase | Decrease |

| Substitution on Phenyl Ring (Electron-donating) | Varies | Increase | Increase |

| Substitution on Phenyl Ring (Electron-withdrawing) | Varies | Increase | Decrease |

Introduction of Unsaturated Linkers

The incorporation of unsaturated linkers, such as double (alkene) or triple (alkyne) bonds, into the backbone of this compound can introduce conformational rigidity and alter the electronic properties of the molecule. These modifications can be crucial for applications in materials science, such as in the development of organic conductors or nonlinear optical materials.

Synthesis of Alkenyl Analogues:

One approach to introduce an alkene linker is through the reaction of aniline with a cinnamyl-type halide. For example, N-cinnamyl-1,2-phenylenediamine has been synthesized by reacting ortho-phenylenediamine with cinnamyl chloride. researchgate.net A similar strategy could be employed to synthesize N-(3-(2-furyl)prop-2-en-1-yl)-N-phenylamine. The geometry of the double bond (E or Z) would be a critical aspect of the synthesis and characterization.

Synthesis of Alkynyl Analogues:

The introduction of an alkyne linker can be achieved through various methods, including the coupling of a propargyl-type halide with aniline. mdpi.com These N-alkynyl amines are versatile intermediates in organic synthesis. The synthesis of N-alkynyl amides, for instance, can be achieved via copper- or iron-catalyzed reactions. nih.gov

Table 2: Potential Unsaturated Analogues of this compound and Synthetic Precursors

| Unsaturated Analogue | Type of Unsaturation | Potential Synthetic Precursors |

| N-(3-(2-furyl)prop-2-en-1-yl)-N-phenylamine | Alkene (Cinnamyl-type) | Aniline and 1-chloro-3-(2-furyl)prop-2-ene |

| N-(prop-2-yn-1-yl)-N-(2-furylmethyl)amine | Alkyne (Propargyl-type) | N-(2-Furylmethyl)amine and propargyl bromide |

| N-phenyl-N-(3-phenylprop-2-yn-1-yl)amine | Alkyne | Aniline and 3-phenylprop-2-yn-1-ol (via Mitsunobu reaction) |

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. While this compound is a secondary amine and thus cannot directly form a stable Schiff base at the secondary amine nitrogen, it is a precursor to primary amines that can. For instance, reduction of a nitro group on the phenyl ring of a suitable precursor would yield a primary aromatic amine capable of Schiff base formation.

Alternatively, and more directly, Schiff bases can be synthesized from furfurylamine (2-aminomethylfuran) and various aldehydes. The resulting N-furfuryl imines are structurally related to potential derivatives of the title compound. The condensation of furfuraldehyde with various anilines also provides a route to furan-containing Schiff bases with relevance to this class of compounds. researchgate.net

The synthesis of Schiff bases is often a straightforward one-pot reaction, typically carried out by refluxing equimolar amounts of the amine and aldehyde in an alcoholic solvent. researchgate.net

Characterization of Schiff Bases:

The characterization of these Schiff base derivatives relies on a combination of spectroscopic techniques.

FT-IR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹. nih.gov The absence of the N-H stretching vibration from the primary amine and the C=O stretching vibration from the aldehyde are also indicative of successful Schiff base formation.

NMR Spectroscopy: In ¹H NMR spectra, the azomethine proton (-CH=N-) typically appears as a singlet in the downfield region, often between δ 8.0 and 9.0 ppm. nih.gov The chemical shift of this proton is sensitive to the electronic nature of the substituents on the aromatic rings. nih.gov ¹³C NMR spectroscopy will show a characteristic signal for the imine carbon (C=N) in the range of δ 145-165 ppm.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base.

Table 3: Spectroscopic Data for a Representative Furan-Containing Schiff Base

| Compound | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| (E)-N-(furan-2-ylmethyl) -1-phenylethan-1-imine | ν(C=N) ~1640 | δ ~8.1 (s, 1H, -CH=N-), δ ~4.7 (s, 2H, -CH₂-), δ ~7.4-7.8 (m, Ar-H) | δ ~165 (C=N), δ ~55 (-CH₂-), δ ~110-150 (Ar-C) |

| Data is hypothetical and based on typical values for similar structures. |

Coordination Chemistry of this compound Derived Ligands

Schiff bases derived from furan-containing amines are excellent ligands for a wide range of metal ions due to the presence of multiple donor atoms (N from the imine, O from the furan ring, and potentially other donor atoms from substituents). The coordination chemistry of these ligands is rich and varied, leading to the formation of complexes with diverse geometries and interesting physicochemical properties. researchgate.netjocpr.com

Coordination Modes:

Furan-containing Schiff base ligands can coordinate to metal ions in several ways:

Bidentate (N,O): The imine nitrogen and the furan oxygen can coordinate to a single metal center, forming a stable five-membered chelate ring. jocpr.comresearchgate.net

Tridentate or Tetradentate: If the aldehyde or amine precursor contains additional donor groups (e.g., hydroxyl, methoxy, or another amino group), the resulting Schiff base can act as a tridentate or tetradentate ligand, leading to more complex coordination geometries. jocpr.com For instance, a Schiff base derived from furan-2-carboxaldehyde and o-phenylenediamine (B120857) can act as a tetradentate ligand with an ONNO donor set. researchgate.netjocpr.com

Synthesis of Metal Complexes:

Metal complexes of these Schiff base ligands are typically synthesized by reacting the pre-formed ligand with a metal salt in a suitable solvent, often with heating. jocpr.com The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final structure of the complex.

Characterization of Metal Complexes:

The characterization of the resulting metal complexes involves a range of analytical techniques:

FT-IR Spectroscopy: Upon coordination, the C=N stretching vibration of the Schiff base often shifts to a lower frequency, indicating the involvement of the imine nitrogen in bonding to the metal ion. jocpr.com New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations may also appear at lower wavenumbers. jocpr.com

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The appearance of d-d transitions can be indicative of specific coordination environments (e.g., octahedral, tetrahedral, square planar).

Magnetic Susceptibility Measurements: These measurements help to determine the number of unpaired electrons in the complex, which in turn provides information about the oxidation state and spin state of the metal ion.

Table 4: Representative Metal Complexes of Furan-Containing Schiff Base Ligands

| Ligand | Metal Ion | Proposed Geometry | Key Characterization Findings | Reference |

| N,N′-bis(furan-2-ylmethylene)propane-1,3-diamine | Co(II), Ni(II), Cu(II) | Octahedral | Electrolytic nature, ligand acts as a tetradentate donor. | nih.gov |

| Schiff base from 2-furancarboxaldehyde and O-phenylenediamine | Ti(III), Mn(III), Fe(III) | Octahedral | Ligand coordinates in a tetradentate manner with ONNO donor sites. | researchgate.netjocpr.com |

| (5-bromo-2-hydroxybenzyl-2-furylmethyl)imine | Ni(II), Cu(II) | Square Planar | Asymmetric bidentate Schiff-base ligand. | rsc.org |

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Methodologies for Derivatives

The synthesis of N-(2-Furylmethyl)-N-phenylamine derivatives can be significantly enhanced by leveraging state-of-the-art synthetic methodologies. Current methods for creating N-aryl amines often rely on established reactions like the Buchwald-Hartwig amination. Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the exploration of:

Next-Generation Catalysts: Designing novel catalysts (e.g., based on non-precious metals or nanocatalysts) to improve reaction yields, reduce reaction times, and allow for synthesis under milder conditions.

Green Chemistry Approaches: Utilizing greener solvents, exploring solvent-free reaction conditions, and employing starting materials derived from renewable resources, such as biomass for the furan (B31954) component.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

The discovery of new synthetic methods is a constant pursuit in chemical research, with natural product synthesis often serving as a driver for innovation. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be applied to the design of this compound derivatives with tailored properties. Future work could involve:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, biological activity (e.g., as enzyme inhibitors or receptor modulators), and potential toxicity of virtual derivatives, thereby prioritizing synthetic efforts. easpublisher.com

De Novo Design: Employing generative models to design novel molecules from the ground up that possess desired characteristics. nih.govgithub.com These models can explore a vast chemical space to propose innovative structures based on the this compound scaffold. github.com

Reaction Optimization: Utilizing AI to analyze complex reaction data and predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of a desired product.

| Application Area | AI/ML Tool | Potential Outcome |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prioritization of candidate molecules for synthesis. |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of new derivatives with optimized properties. github.com |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of efficient synthetic routes. |

Advancements in In-Situ Spectroscopic Analysis of Reactions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research would benefit from the use of advanced in-situ spectroscopic techniques to monitor the synthesis of this compound and its derivatives in real-time. These methods provide a window into the reaction as it happens, revealing transient intermediates and clarifying mechanistic pathways.

Key techniques include:

ReactIR (In-situ FTIR): To track the concentration of reactants, products, and key intermediates throughout the reaction.

In-situ Raman and NMR Spectroscopy: To provide complementary structural information and kinetic data.

This data is invaluable for identifying rate-limiting steps, detecting unexpected side reactions, and ultimately gaining precise control over the chemical transformation.

Exploration of New Reactivity Patterns and Transformation Pathways

The this compound scaffold contains multiple reactive sites: the furan ring, the aromatic phenyl group, and the secondary amine linker. Future research should aim to explore the untapped reactivity of this molecule to generate novel and complex structures. Potential areas of investigation include:

Furan Ring Transformations: Investigating reactions such as Diels-Alder cycloadditions or ring-opening dearomatization to convert the furan moiety into new carbocyclic or heterocyclic systems.

C-H Activation: Utilizing modern catalytic methods to directly functionalize the C-H bonds on the phenyl ring or the furan ring, providing a more atom-economical way to create complex derivatives.

Novel Cyclization Strategies: Designing intramolecular reactions that could lead to the formation of new polycyclic structures incorporating the core scaffold.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The structural features of this compound suggest its potential as a building block in materials science. Interdisciplinary collaborations could unlock new applications beyond the traditional scope of medicinal chemistry.

Polymer Science: The furan group can participate in polymerization reactions, potentially leading to the creation of novel, sustainable polymers with interesting thermal or mechanical properties. The amine functionality could also be used to create functional polymers like polyamides or polyimides.

Organic Electronics: N-arylamine structures are often found in organic light-emitting diodes (OLEDs) and other organic electronic devices as hole-transporting materials. Research could explore the electronic properties of this compound and its derivatives for such applications.

Corrosion Inhibition: Amine and heterocyclic compounds are known to be effective corrosion inhibitors. The potential of this compound to protect metal surfaces could be a valuable area of industrial research.

Q & A